![molecular formula C23H29N3O3 B12903957 4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a quinoline derivative with a hydrazine compound under acidic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The use of continuous flow reactors is also explored to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydrazinecarbonyl group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoline N-oxide: An oxidized derivative with distinct chemical properties.
Dihydroquinoline: A reduced form with different reactivity.
Uniqueness
4-(2-(Hydrazinecarbonyl)-[1,1’-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid is unique due to its complex structure, which combines the quinoline ring with a hydrazinecarbonyl group and a bicyclohexane moiety. This unique combination imparts specific chemical and biological properties that are not observed in simpler quinoline derivatives .
Eigenschaften
Molekularformel |
C23H29N3O3 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
4-[1-cyclohexyl-2-(hydrazinecarbonyl)cyclohexyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H29N3O3/c24-26-21(27)18-11-6-7-13-23(18,15-8-2-1-3-9-15)20-16-10-4-5-12-19(16)25-14-17(20)22(28)29/h4-5,10,12,14-15,18H,1-3,6-9,11,13,24H2,(H,26,27)(H,28,29) |
InChI-Schlüssel |
NRRWAQRICXZLOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(CCCCC2C(=O)NN)C3=C(C=NC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
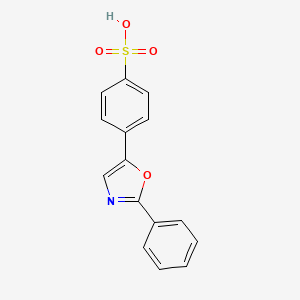
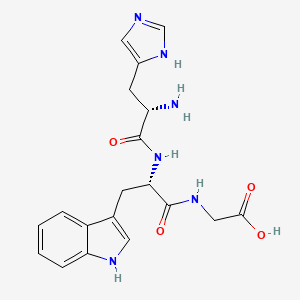
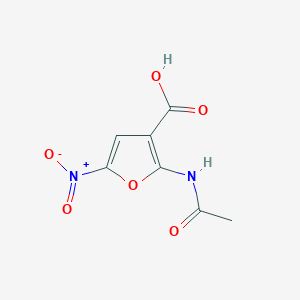
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
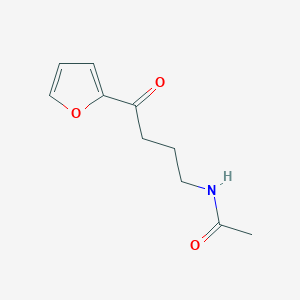
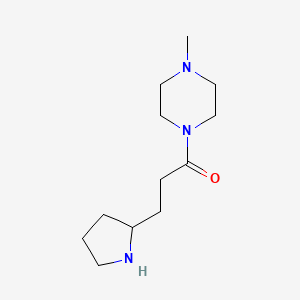

![N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B12903905.png)
![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)


![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)

